An In-Depth Technical Guide to the Structure of Hexa-O-acetyl-D-mannitol
An In-Depth Technical Guide to the Structure of Hexa-O-acetyl-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Acetylated Architecture of a Versatile Sugar Alcohol
Hexa-O-acetyl-D-mannitol, a fully acetylated derivative of the naturally occurring sugar alcohol D-mannitol, represents a significant molecule in the landscape of carbohydrate chemistry and its applications in pharmaceutical sciences. Its structure, a C2-symmetric acyclic polyol encased in acetyl groups, imparts distinct physicochemical properties that differentiate it from its parent compound. This guide provides a comprehensive exploration of the molecular architecture of Hexa-O-acetyl-D-mannitol, delving into its stereochemical intricacies, synthesis, and the analytical techniques pivotal for its structural elucidation. Understanding this structure is paramount for professionals engaged in the design of novel therapeutics, drug delivery systems, and advanced materials where carbohydrate-based scaffolds are increasingly utilized.
The Core Structure: A Stereochemical and Conformational Analysis
Hexa-O-acetyl-D-mannitol, with the chemical formula C₁₈H₂₆O₁₂, is systematically named [(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate.[1] This nomenclature immediately highlights the retention of the stereochemistry of the parent D-mannitol. The "D" designation refers to the configuration of the chiral center furthest from the aldehyde or ketone group in the parent sugar, D-mannose. In the case of the alditol D-mannitol, this stereochemistry is preserved at all four internal chiral carbons (C2, C3, C4, and C5).
The core of the molecule is a six-carbon chain derived from D-mannitol. Each of the six hydroxyl groups of D-mannitol is esterified with an acetyl group. This peracetylation has profound effects on the molecule's properties, transforming the hydrophilic, water-soluble D-mannitol into a more lipophilic compound with altered solubility and reactivity.
Caption: 2D chemical structure of Hexa-O-acetyl-D-mannitol.
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of Hexa-O-acetyl-D-mannitol is a classic example of peracetylation of a polyol. The following protocol, adapted from established chemical literature, provides a reliable method for its preparation.[2]
Reaction Scheme:
Caption: Experimental workflow for the synthesis of Hexa-O-acetyl-D-mannitol.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 g of D-mannitol, 10 g of fused (anhydrous) sodium acetate, and 40 g of acetic anhydride.
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Causality: Acetic anhydride is the acetylating agent. Fused sodium acetate acts as a basic catalyst, deprotonating the hydroxyl groups of mannitol to increase their nucleophilicity, thereby facilitating the reaction with acetic anhydride.
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Reaction: Heat the mixture to a gentle boil and maintain reflux for one hour.
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Workup: After cooling, pour the reaction mixture into a beaker of cold water. Stir the mixture vigorously with a glass rod to break up any solids that form.
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Causality: This step quenches the reaction by hydrolyzing the excess acetic anhydride to acetic acid and precipitates the water-insoluble product.
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Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with water to remove acetic acid and any remaining salts.
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Purification: Recrystallize the crude product from hot ethanol to yield colorless crystals of Hexa-O-acetyl-D-mannitol.
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Trustworthiness: The melting point of the recrystallized product should be sharp and consistent with the literature value (approximately 119-124 °C) to confirm purity.[3]
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Structural Elucidation: Spectroscopic and Analytical Characterization
The confirmation of the structure of Hexa-O-acetyl-D-mannitol relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.
Table 1: Key Analytical Data for Hexa-O-acetyl-D-mannitol
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₁₂ | [1] |
| Molecular Weight | 434.4 g/mol | [1] |
| Melting Point | 122-124 °C | [3] |
| CAS Number | 642-00-2 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum of Hexa-O-acetyl-D-mannitol is characterized by signals corresponding to the protons of the mannitol backbone and the methyl protons of the acetyl groups. Due to the C2 symmetry of the molecule, the protons on C1 and C6 are chemically equivalent, as are the protons on C2 and C5, and C3 and C4. This results in a simpler spectrum than would be expected for an asymmetric molecule. The methyl protons of the six acetyl groups typically appear as a sharp singlet or a closely spaced group of singlets around 2.0-2.2 ppm. The protons on the carbon backbone appear at lower field, shifted downfield by the electron-withdrawing effect of the adjacent acetate groups.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Again, due to the C2 symmetry, only three distinct signals are expected for the mannitol backbone carbons (C1/C6, C2/C5, and C3/C4). The carbonyl carbons of the acetyl groups will appear significantly downfield (around 170 ppm), while the methyl carbons of the acetyl groups will be found upfield (around 20-21 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of Hexa-O-acetyl-D-mannitol is dominated by the following characteristic absorptions:
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Absence of O-H stretch: The complete acetylation is confirmed by the absence of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups in the starting material, D-mannitol.
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Presence of C=O stretch: A strong, sharp absorption band is observed around 1740-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the ester functional groups.
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Presence of C-O stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester linkages.
Applications in Drug Development and Research
While D-mannitol itself has numerous applications as a pharmaceutical excipient and an osmotic diuretic, the peracetylated form, Hexa-O-acetyl-D-mannitol, possesses distinct properties that make it a valuable tool in research and development.
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Chemical Intermediate: Its increased solubility in organic solvents makes it a useful intermediate for further chemical modifications of the mannitol scaffold. The acetyl groups can be selectively removed or replaced to introduce other functionalities.
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Prodrug Strategies: The acetyl groups can act as protecting groups that are later cleaved in vivo by esterases to release the active parent molecule. This approach can be used to improve the bioavailability of polar drugs.
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Material Science: Peracetylated sugar alcohols are being investigated for their potential as bio-based plasticizers and components of biodegradable polymers.
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Biological Probes: As a lipophilic derivative of a key biological molecule, it can be used to study cellular uptake and metabolic pathways of sugar alcohols. Some studies have suggested potential anti-cancer properties of Hexa-O-acetyl-D-mannitol.[4]
Conclusion
The structure of Hexa-O-acetyl-D-mannitol is a direct reflection of its synthetic origin from D-mannitol, retaining the core stereochemistry while undergoing a significant change in its physicochemical properties due to peracetylation. A thorough understanding of its three-dimensional structure, confirmed through a combination of spectroscopic methods, is essential for its application as a versatile building block in medicinal chemistry and material science. The reliable synthetic protocol and clear analytical signatures detailed in this guide provide a solid foundation for researchers and drug development professionals to confidently utilize this compound in their endeavors.
References
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ChemWhat. (n.d.). HEXA-O-ACETYL-D-MANNITOL CAS#: 642-00-2. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of mannitol hexaacetate. Retrieved from [Link]
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PubChem. (n.d.). Hexa-O-acetyl-D-mannitol. Retrieved from [Link]
- Cumming, W. M., Hopper, I. V., & Wheeler, T. S. (1937). Systematic Organic Chemistry. Constable & Company.
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Journal Homepage. Retrieved from [Link]
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European Journal of Pharmaceutical Sciences. (n.d.). Journal Homepage. Retrieved from [Link]
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Carbohydrate Research. (n.d.). Journal Homepage. Retrieved from [Link]
